Hept-5-ynoic Acid
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Overview
Description
Hept-5-ynoic acid is an organic compound with the molecular formula C7H10O2. It is a carboxylic acid featuring a triple bond between the fifth and sixth carbon atoms in its seven-carbon chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Scientific Research Applications
Hept-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Hept-5-ynoic Acid is an organometallic compound that has been found to be a potent inhibitor of prostaglandin synthesis . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions. Therefore, the primary target of this compound is the enzymes involved in prostaglandin synthesis.
Mode of Action
This compound interacts with its targets, the enzymes involved in prostaglandin synthesis, and inhibits their activity . This inhibition results in a decrease in the production of prostaglandins, which can have various effects depending on the specific prostaglandin being inhibited.
Biochemical Pathways
The affected pathway is the prostaglandin synthesis pathway. Prostaglandins are produced as a part of the body’s response to injury or certain diseases and conditions. By inhibiting the synthesis of prostaglandins, this compound can potentially affect the body’s inflammatory response and other processes regulated by these compounds .
Pharmacokinetics
As a small organic compound, it is likely to have good bioavailability and to be metabolized and excreted by the body’s normal processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of prostaglandin synthesis. This can result in a reduction in inflammation and other effects associated with prostaglandin activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds that can interact with this compound or its targets, the pH and temperature of the environment, and the specific cell types in which the compound is active .
Biochemical Analysis
Biochemical Properties
Hept-5-ynoic acid interacts with various enzymes and proteins. It has been found to be a potent inhibitor of prostaglandin synthesis in lung diseases such as asthma, bronchitis, and emphysema . It also reacts with oxygen to form peroxide, which can be used for the oxidation of alcohols .
Cellular Effects
The effects of this compound on cells are not fully understood. It is known that it influences cell function by interacting with various biomolecules. For instance, it has been found to inhibit prostaglandin synthesis, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins. It inhibits prostaglandin synthesis, which could potentially lead to changes in gene expression
Temporal Effects in Laboratory Settings
It is known that it reacts with oxygen to form peroxide , which suggests that it may have stability and degradation properties that change over time.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it reacts with oxygen to form peroxide, which can be used for the oxidation of alcohols . This suggests that it may interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-5-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of propargyl bromide with a suitable nucleophile, followed by oxidation to introduce the carboxylic acid functionality. Another method includes the hydrolysis of hept-5-ynenitrile, which can be prepared from the corresponding alkyne through a series of reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: Hept-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives with different functional groups.
Reduction: The triple bond can be reduced to form heptanoic acid.
Substitution: The acidic hydrogen in the carboxyl group can be substituted with different groups to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Heptanoic acid.
Substitution Products: Esters, amides, and other functionalized derivatives.
Comparison with Similar Compounds
Heptanoic Acid: Lacks the triple bond, making it less reactive in certain chemical reactions.
Hex-5-ynoic Acid: Similar structure but with one less carbon atom, affecting its physical and chemical properties.
Oct-5-ynoic Acid: Similar structure but with one more carbon atom, influencing its reactivity and applications.
Uniqueness: Hept-5-ynoic acid’s unique feature is the presence of a triple bond in the middle of its carbon chain, which imparts distinct reactivity and versatility in chemical synthesis compared to its saturated and unsaturated analogs .
Properties
IUPAC Name |
hept-5-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h4-6H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGHBWVIEFLKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255381-83-0 |
Source
|
Record name | hept-5-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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